(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a pyrazole ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Chloropyrimidine Synthesis: The chloropyrimidine moiety can be synthesized by chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃).
Coupling Reactions: The final compound is obtained by coupling the chloropyrimidine with the pyrrolidine and pyrazole intermediates. This step often involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The chloropyrimidine moiety can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
The presence of the chlorine atom in (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can significantly influence its reactivity and binding properties compared to its bromine or fluorine analogs. Chlorine’s size and electronegativity can affect the compound’s overall pharmacokinetics and pharmacodynamics, making it unique in its class.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-19-8-11(12(18-19)22-2)13(21)20-4-3-10(7-20)23-14-16-5-9(15)6-17-14/h5-6,8,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSQPBLPDHZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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